N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine
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Overview
Description
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.
Introduction of the Propylsulfonyl Group: This step may involve sulfonylation using a propylsulfonyl chloride reagent under basic conditions.
Attachment of the 2-Methoxybenzyl Group: This can be achieved through a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The pyridazine ring or the sulfonyl group can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Benzyl halides, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a benzaldehyde derivative, while reduction of the sulfonyl group could produce a thiol derivative.
Scientific Research Applications
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-6-(methylsulfonyl)pyridazin-3-amine
- N-(2-methoxybenzyl)-6-(ethylsulfonyl)pyridazin-3-amine
- N-(2-methoxybenzyl)-6-(butylsulfonyl)pyridazin-3-amine
Uniqueness
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine may exhibit unique properties compared to its analogs due to the specific length and nature of the propylsulfonyl group. This could influence its solubility, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-propylsulfonylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-10-22(19,20)15-9-8-14(17-18-15)16-11-12-6-4-5-7-13(12)21-2/h4-9H,3,10-11H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUQYFNHJTGHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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